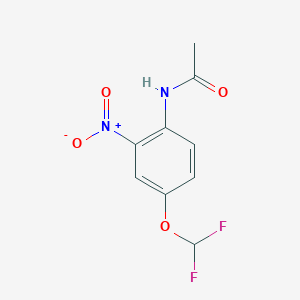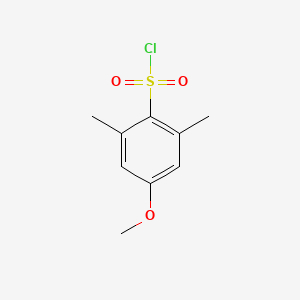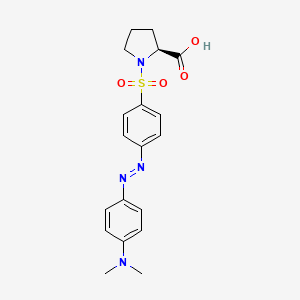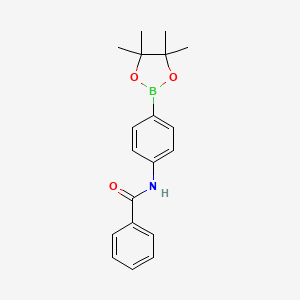
N-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ベンズアミド
説明
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H22BNO3 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成と医薬品化学
この化合物は、鈴木・宮浦クロスカップリング反応における役割から、さまざまな医薬品の合成に使用されています 。これは、医薬品化学において、新しい治療薬の開発のために頻繁に使用される複雑な分子の作成のための前駆体として機能します。
材料科学
材料科学では、この化合物は、特定の光学および電気化学的特性を持つ新規ポリマーの開発に応用されています 。これらのポリマーは、ハイテク用途に適したユニークな特性を持つ新しい材料を作成するために使用できます。
ホウ素中性子捕捉療法(BNCT)
この化合物は、ホウ素を含む構造のため、BNCT、つまり、分子レベルで腫瘍細胞を標的にするがん治療の一種で使用できる候補となっています 。これは、がん細胞に選択的に蓄積される分子に組み込むことができ、次に中性子で照射されて細胞毒性放射線を生成します。
薬物送達システム
この化合物は、その安定性と反応性から、制御された薬物送達システムにおける可能性について研究されています 。これは、特定の刺激に応答するポリマーを作成するために使用でき、治療薬を体内のある特定の部位に放出します。
酵素阻害
この化合物を含むホウ酸誘導体は、酵素阻害剤として研究されています 。これらは、疾患経路に関与する酵素の活性部位に結合でき、微生物感染や腫瘍を含むさまざまな状態の治療戦略を提供します。
触媒
この化合物は、特に遷移金属触媒反応における触媒プロセスに関与しています 。これは化学反応の効率を高めることができ、これはファインケミカルや医薬品の製造における工業化学において重要です。
作用機序
Target of Action
The compound is a boronic acid derivative, and boronic acids are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Boronic acids, in general, are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues . This could potentially alter the function of the target protein, leading to changes in cellular processes.
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body . They are typically metabolized through conjugation reactions and excreted in the urine . These properties could influence the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide. Factors such as pH can affect the stability of boronic acids, as they can undergo hydrolysis under acidic conditions Additionally, the presence of other molecules can influence the compound’s interactions with its targets
特性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERQYZGASSZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583111 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935660-75-6 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



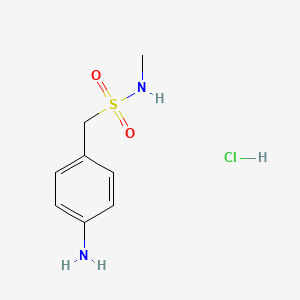


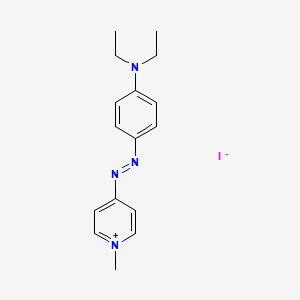
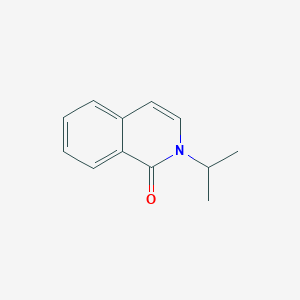
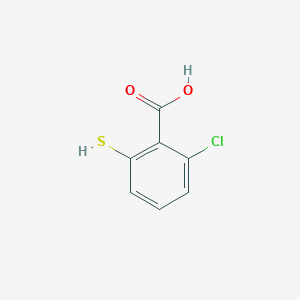
![3-[Chloro(dimethyl)silyl]propanenitrile](/img/structure/B1591509.png)

